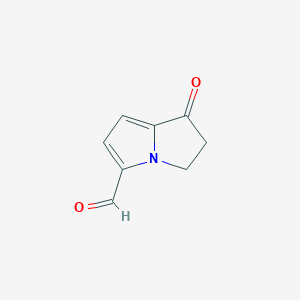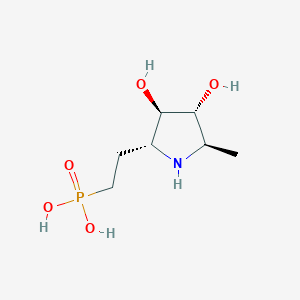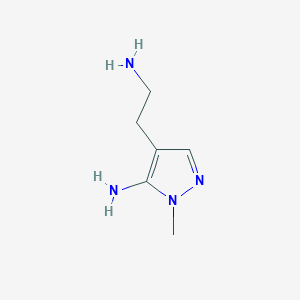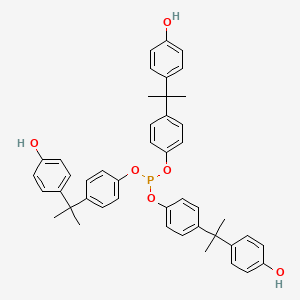![molecular formula C14H14O5 B12873939 5,8-Dimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1,9(3H,9aH)-dione](/img/structure/B12873939.png)
5,8-Dimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1,9(3H,9aH)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1,9(3H,9aH)-dione is a compound belonging to the class of dihydronaphthofurans. These compounds are characterized by their arene ring-fused furan structure, which is found in many natural and synthetic products. Dihydronaphthofurans are known for their biological and pharmacological activities, as well as their photochromic properties when exposed to UV or sunlight .
Méthodes De Préparation
The synthesis of 5,8-Dimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1,9(3H,9aH)-dione can be achieved through various synthetic routes. Common methods include:
Annulation of naphthols with various reagents: This involves the formation of the furan ring by reacting naphthols with suitable reagents under specific conditions.
Cycloaddition reactions: These include [3 + 2], [4 + 1], and Diels–Alder reactions, which are used to form the fused ring structure.
Intramolecular transannulation: This method involves the rearrangement of molecular structures to form the desired compound.
Friedel Crafts reactions: These are used to introduce substituents into the aromatic ring.
Wittig and Claisen rearrangements: These reactions are employed to form the furan ring and introduce functional groups.
Analyse Des Réactions Chimiques
5,8-Dimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1,9(3H,9aH)-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Cycloaddition: This reaction forms new ring structures by adding multiple reactants together.
Applications De Recherche Scientifique
5,8-Dimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1,9(3H,9aH)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It exhibits biological activities, making it useful in studying biological processes and developing pharmaceuticals.
Medicine: Its pharmacological properties are explored for potential therapeutic applications.
Industry: It is used in the production of materials with specific properties, such as photochromic materials.
Mécanisme D'action
The mechanism of action of 5,8-Dimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1,9(3H,9aH)-dione involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to interact with specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
5,8-Dimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1,9(3H,9aH)-dione can be compared with other similar compounds, such as:
4-(3,4-Dihydroxyphenyl)-6,7-dimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1(3H)-one: This compound has similar structural features but different functional groups.
Loliolide and isololiolide: These compounds share the dihydronaphthofuran core but have different substituents and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its resulting properties, which make it valuable for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C14H14O5 |
|---|---|
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
5,8-dimethoxy-1,3a,9,9a-tetrahydrobenzo[f][2]benzofuran-3,4-dione |
InChI |
InChI=1S/C14H14O5/c1-17-9-3-4-10(18-2)12-8(9)5-7-6-19-14(16)11(7)13(12)15/h3-4,7,11H,5-6H2,1-2H3 |
Clé InChI |
JCFZSENYLMJMQT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2CC3COC(=O)C3C(=O)C2=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[d]isoxazole-3,4-diamine hydrochloride](/img/structure/B12873863.png)
![3-Benzyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12873864.png)

![1-(2'-(Dimethylamino)-[1,1'-biphenyl]-2-yl)-2,2,6,6-tetramethylphosphinan-4-one](/img/structure/B12873873.png)

![3-(2-Aminobenzo[d]oxazol-5-yl)acrylic acid](/img/structure/B12873893.png)




![2-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine](/img/structure/B12873909.png)



